molecular formula C3H4N2OS B8627930 2-methyl-1,2,5-Thiadiazol-3(2H)-one

2-methyl-1,2,5-Thiadiazol-3(2H)-one

Cat. No.: B8627930
M. Wt: 116.14 g/mol
InChI Key: UVBHWOXJOBTKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1,2,5-Thiadiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,2,5-Thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiosemicarbazide with acetic anhydride, which leads to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,2,5-Thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-methyl-1,2,5-Thiadiazol-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 1,2,3-Thiadiazole
  • 1,3,4-Thiadiazole
  • 1,2,5-Thiadiazole

Uniqueness

2-methyl-1,2,5-Thiadiazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C3H4N2OS

Molecular Weight

116.14 g/mol

IUPAC Name

2-methyl-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C3H4N2OS/c1-5-3(6)2-4-7-5/h2H,1H3

InChI Key

UVBHWOXJOBTKBP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=NS1

Origin of Product

United States

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